Synthesis of Tetrakis(dimethylamino)titanium (TDMAT): An In-depth Technical Guide
Synthesis of Tetrakis(dimethylamino)titanium (TDMAT): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Tetrakis(dimethylamino)titanium (TDMAT), a critical precursor in various industrial and research applications, including semiconductor manufacturing.
Introduction
Tetrakis(dimethylamino)titanium (TDMAT), with the chemical formula Ti[N(CH₃)₂]₄, is a volatile, yellow to orange liquid organometallic compound.[1] It is a key precursor for the deposition of titanium nitride (TiN) and titanium dioxide (TiO₂) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[2] Its high volatility and good thermal stability make it an ideal candidate for these applications, which are crucial in the fabrication of semiconductor devices.[1] This document details the primary synthesis route, experimental protocols, purification methods, and characterization of TDMAT.
Synthesis of Tetrakis(dimethylamino)titanium
The most common and industrially relevant method for synthesizing TDMAT involves the reaction of titanium tetrachloride (TiCl₄) with a lithium dimethylamide source, typically lithium dimethylamide (LiNMe₂) or by reacting dimethylamine (B145610) with an organolithium compound like n-butyllithium in situ.[2][3]
Primary Synthesis Route: Salt Metathesis Reaction
The overarching reaction is a salt metathesis, where the chloride ligands on the titanium center are exchanged for dimethylamino ligands.[2]
Overall Reaction: TiCl₄ + 4 LiNMe₂ → Ti(NMe₂)₄ + 4 LiCl[2]
This reaction is typically carried out in an inert hydrocarbon solvent under an inert atmosphere to prevent hydrolysis of the reactants and product.[3]
Alternative Synthesis Route
An alternative, though less common, synthesis route involves the reaction of titanium tetrafluoride (TiF₄) with tris(dimethylamino)silane (B81438) (Me₃SiNMe₂).[3] However, this method is generally considered less practical due to the higher cost and complexity of the starting materials.[3]
Experimental Protocols
The following protocols are based on established synthesis methods, primarily derived from patent literature which details a high-yield process.[3]
Preparation of Lithium Dimethylamide (in situ)
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Under an inert atmosphere (e.g., argon or nitrogen), add dimethylamine and a hydrocarbon solvent (e.g., n-hexane or n-heptane) to a reaction vessel equipped with a stirrer and cooling system.[3]
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Cool the mixture to approximately -78°C using a dry ice/acetone bath.[3]
-
Slowly add a solution of n-butyllithium in hexane (B92381) to the stirred dimethylamine solution.[3]
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Allow the reaction to proceed for 8-12 hours at -78°C to ensure the complete formation of lithium dimethylamide.[3]
Synthesis of TDMAT
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To the freshly prepared lithium dimethylamide solution, slowly add titanium tetrachloride while maintaining the reaction temperature below 60°C.[3] The addition is exothermic and should be controlled to prevent side reactions.
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After the addition is complete, continue to stir the reaction mixture for approximately 24 hours under an inert atmosphere.[3]
Purification
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The primary method for purifying TDMAT is distillation.[3]
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The product is distilled directly from the reaction mixture, which contains precipitated lithium chloride. This simplifies the process by avoiding a filtration step.[3]
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Collect the fraction distilling at 75-80°C under a reduced pressure of 5 mmHg.[3]
-
For applications requiring very high purity, such as in the semiconductor industry, short path distillation may be employed to separate TDMAT from less volatile impurities.
Data Presentation
Reactant and Reaction Condition Data
| Parameter | Value | Reference |
| Reactants | ||
| Dimethylamine | 90 - 126 g | [3] |
| n-Butyllithium (2.5 M in hexane) | 800 - 900 mL | [3] |
| Titanium Tetrachloride | 95 g | [3] |
| Solvent | n-hexane or n-heptane | [3] |
| Molar Ratios | ||
| Dimethylamine : n-Butyllithium | 1-2 : 1 | [3] |
| n-Butyllithium : Titanium Tetrachloride | 4-4.5 : 1 | [3] |
| Reaction Conditions | ||
| LiNMe₂ Formation Temperature | -78°C | [3] |
| LiNMe₂ Formation Time | 8 - 12 hours | [3] |
| TDMAT Formation Temperature | < 60°C | [3] |
| TDMAT Formation Time | 24 hours | [3] |
| Purification | ||
| Distillation Temperature | 75 - 80°C | [3] |
| Distillation Pressure | 5 mmHg | [3] |
| Yield | Reported as "higher yield" | [3] |
Physicochemical Properties of TDMAT
| Property | Value | Reference |
| Chemical Formula | C₈H₂₄N₄Ti | [2] |
| Molar Mass | 224.19 g/mol | [2] |
| Appearance | Yellow to orange liquid | [2] |
| Density | 0.947 g/cm³ | [2] |
| Boiling Point | 50°C @ 0.05 mmHg | [2] |
| Solubility in Water | Reacts with water | [2] |
Mandatory Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of TDMAT.
Experimental Workflow
Caption: Experimental workflow for TDMAT synthesis.
Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the dimethylamino ligands and to assess the purity of the compound. The spectrum is expected to show a singlet for the methyl protons. The absence of extraneous peaks indicates a purity of >99%.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the Ti-N stretching vibrations and the various C-H vibrational modes of the methyl groups.
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Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of TDMAT by GC-MS is challenging due to its low volatility and high reactivity. However, it can be used to identify volatile impurities.
Safety and Handling
TDMAT is a hazardous material and must be handled with appropriate safety precautions.
| Hazard | Description | Precaution |
| Flammability | Highly flammable liquid and vapor. | Keep away from heat, sparks, and open flames. |
| Water Reactivity | Reacts violently with water, releasing flammable gases that may ignite spontaneously. | Handle and store under an inert, dry atmosphere (e.g., argon or nitrogen). |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |
| Toxicity | Harmful if inhaled or swallowed. | Use in a well-ventilated area or a fume hood. |
Always consult the Safety Data Sheet (SDS) before handling TDMAT.
Conclusion
The synthesis of Tetrakis(dimethylamino)titanium via the reaction of titanium tetrachloride and lithium dimethylamide is a robust and scalable method for producing this important precursor. Careful control of reaction conditions and rigorous purification are essential to obtain high-purity TDMAT suitable for demanding applications in the semiconductor and materials science fields. Adherence to strict safety protocols is paramount when working with this reactive and hazardous compound.
